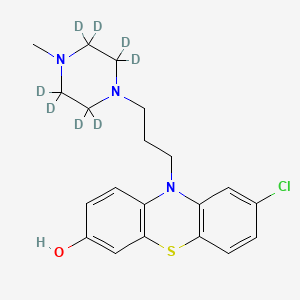

7-Hydroxy Prochlorperazine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

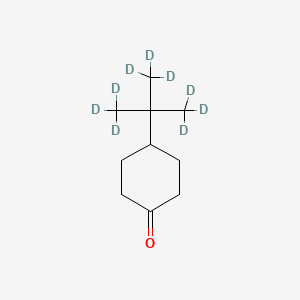

7-Hidroxi Proclorperazina-d8 es un derivado deuterado de 7-Hidroxi Proclorperazina. Es un compuesto de isótopo estable utilizado principalmente en investigación científica. El compuesto se caracteriza por el reemplazo de átomos de hidrógeno por deuterio, que es un isótopo más pesado del hidrógeno. Esta modificación se emplea a menudo para estudiar la farmacocinética y las vías metabólicas de los fármacos.

Métodos De Preparación

La síntesis de 7-Hidroxi Proclorperazina-d8 típicamente implica la deuteración de 7-Hidroxi Proclorperazina. Este proceso se puede lograr mediante varios métodos, que incluyen:

Reacciones metabólicas in vitro: Este método implica el uso de enzimas o catalizadores químicos para introducir deuterio en el compuesto principal.

Reacciones metabólicas in vivo: Este enfoque utiliza organismos vivos para metabolizar el compuesto principal, lo que resulta en la incorporación de deuterio.

Análisis De Reacciones Químicas

7-Hidroxi Proclorperazina-d8 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Las reacciones de halogenación, donde un átomo de halógeno reemplaza un átomo de hidrógeno, son ejemplos típicos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

7-Hidroxi Proclorperazina-d8 se utiliza ampliamente en la investigación científica debido a su etiquetado de isótopos estables. Algunas de sus aplicaciones incluyen:

Estudios farmacocinéticos: El compuesto se utiliza para rastrear las vías metabólicas y la distribución de los fármacos dentro del cuerpo.

Análisis cuantitativo: Sirve como un estándar interno en espectrometría de masas para cuantificar la concentración de fármacos y sus metabolitos.

Desarrollo de fármacos: Los investigadores lo utilizan para estudiar los efectos de la sustitución de deuterio en los perfiles farmacocinéticos y metabólicos de los productos farmacéuticos .

Mecanismo De Acción

El mecanismo de acción de 7-Hidroxi Proclorperazina-d8 es similar al de su compuesto principal, 7-Hidroxi Proclorperazina. Actúa principalmente como un antagonista de los receptores de dopamina, en particular los receptores D2 en el cerebro. Esta acción ayuda en el tratamiento de afecciones como náuseas, vómitos y ciertos trastornos psiquiátricos. La sustitución de deuterio no altera significativamente el mecanismo, pero puede afectar la farmacocinética y la estabilidad metabólica del compuesto .

Comparación Con Compuestos Similares

7-Hidroxi Proclorperazina-d8 es único debido a su etiquetado de deuterio. Los compuestos similares incluyen:

7-Hidroxi Proclorperazina: La versión no deuterada, que tiene propiedades farmacológicas similares pero perfiles farmacocinéticos diferentes.

Proclorperazina: Un compuesto principal utilizado en el tratamiento de náuseas, vómitos y trastornos psiquiátricos.

Clorpromazina: Otro derivado de fenotiazina con usos terapéuticos similares pero estructura química y propiedades diferentes .

Propiedades

Fórmula molecular |

C20H24ClN3OS |

|---|---|

Peso molecular |

398.0 g/mol |

Nombre IUPAC |

8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2 |

Clave InChI |

BRUHMTGXYBUCRP-PMCMNDOISA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

SMILES canónico |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)